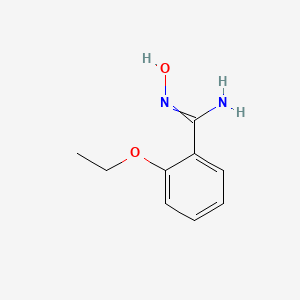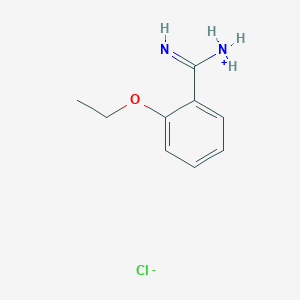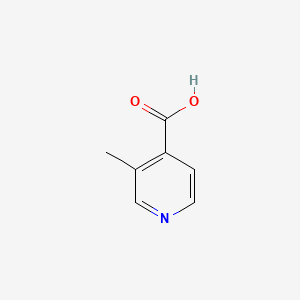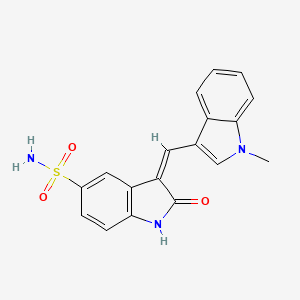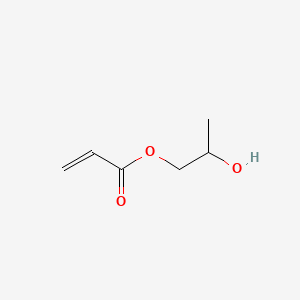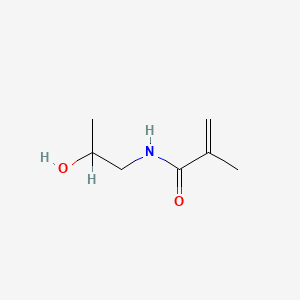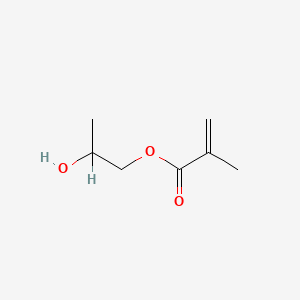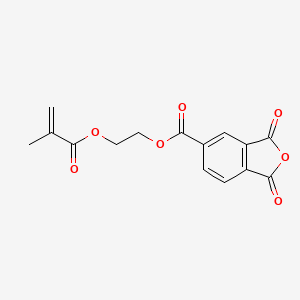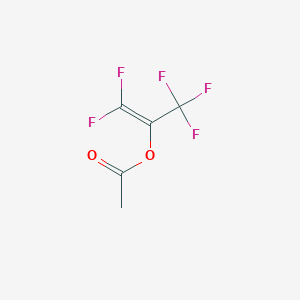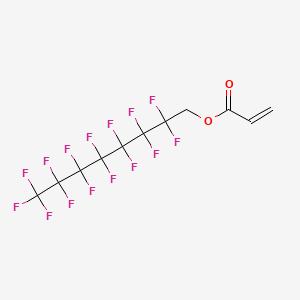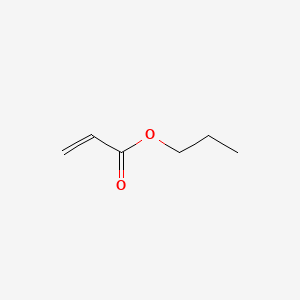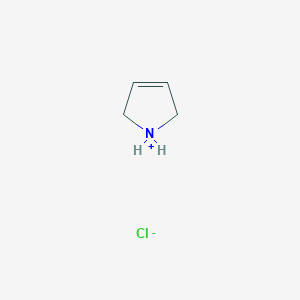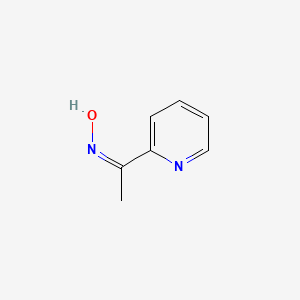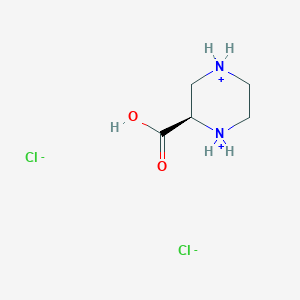
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the carboxylic acid group and the dichloride ions further adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride typically involves the reaction of piperazine with a carboxylic acid derivative under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid into an acid chloride, which then reacts with piperazine to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: The dichloride ions can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which (2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group and dichloride ions also play a role in its reactivity and binding properties. These interactions can affect cellular pathways and lead to the observed biological effects.
類似化合物との比較
Similar Compounds
Piperazine: A simpler compound with a similar ring structure but lacking the carboxylic acid group and dichloride ions.
(2R)-Piperazine-1,4-diium-2-carboxylic acid: Similar but without the dichloride ions.
Dicarboxylic acids: Compounds with two carboxylic acid groups, such as oxalic acid and succinic acid.
Uniqueness
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride is unique due to the combination of its piperazine ring, carboxylic acid group, and dichloride ions. This unique structure imparts specific chemical and biological properties that are not observed in simpler or related compounds.
特性
IUPAC Name |
(2R)-piperazine-1,4-diium-2-carboxylic acid;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-RZFWHQLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C[NH2+]1)C(=O)O.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+][C@H](C[NH2+]1)C(=O)O.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7721338.png)
